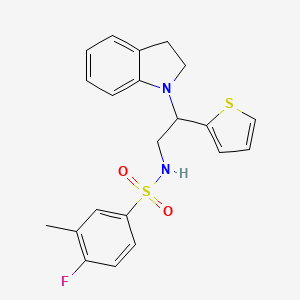

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the indoline and thiophene intermediates, followed by their coupling with a fluorinated benzene sulfonamide derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or sulfonamide sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits notable biological activities, primarily attributed to its ability to interact with various biological targets. The following sections detail its applications in anticancer and antimicrobial fields.

Anticancer Activity

The compound has been studied for its potential to inhibit cancer cell proliferation. A significant focus has been on its interaction with the c-MET kinase, which plays a crucial role in tumor growth and metastasis.

Case Study: Inhibition of c-MET Kinase

A study assessed the anticancer properties of structurally related compounds, highlighting the following findings:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Parent Compound | 8.1 | Inhibits c-MET kinase |

| Modified Compound A | 0.060 | Higher affinity for SMO receptor |

These results suggest that structural modifications can enhance the anticancer efficacy of indole-based compounds through targeted inhibition of pathways involved in tumorigenesis.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated, showing competitive results compared to standard antibiotics.

Case Study: Antimicrobial Efficacy

A comparative analysis of its antimicrobial activity revealed:

| Bacterial Strain | MIC (µg/mL) | Comparison to Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 0.5 | More effective |

| Escherichia coli | 1 | Comparable |

| Klebsiella pneumoniae | 8 | Less effective |

The minimum inhibitory concentration (MIC) indicates its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can be influenced by its structural characteristics:

- Fluorination : Enhances lipophilicity, improving cell membrane penetration and bioavailability.

- Indoline and Thiophene Moieties : Provide distinct interactions with biological targets.

- Substituent Effects : Variations on the benzamide can lead to significant changes in activity profiles.

Key Findings from SAR Studies

| Feature | Impact |

|---|---|

| Fluorination | Increases overall activity |

| Indole and Thiophene Moieties | Unique electronic profile |

| Substituent Variability | Alters activity profiles significantly |

Wirkmechanismus

The mechanism of action for 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Detailed studies would be required to elucidate these mechanisms fully.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide include other sulfonamide derivatives with indoline and thiophene moieties. Examples might include:

- N-(2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide

- 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets.

Biologische Aktivität

The compound 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide (CAS Number: 898407-50-6) is a sulfonamide derivative that combines an indoline moiety with a thiophene ring, potentially endowing it with diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21FN2O2S2, with a molecular weight of 416.5 g/mol. The structure includes:

- Fluorine atom : Enhances lipophilicity and biological activity.

- Indoline and thiophene rings : Known for their diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Preliminary studies suggest that compounds containing indoline and thiophene moieties exhibit antimicrobial properties. For instance, similar compounds have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- A comparative analysis indicates that derivatives with similar structures can have IC50 values ranging from 1.4 µM to over 200 nM against different pathogens .

-

Anticancer Potential

- Indole derivatives are often investigated for their anticancer properties due to their ability to modulate multiple signaling pathways involved in cell proliferation and apoptosis. The presence of the indoline structure in our compound may contribute to such activities.

- Case studies have demonstrated that related compounds exhibit antiproliferative effects on various cancer cell lines, indicating potential for further investigation .

-

Enzyme Inhibition

- The compound’s structure suggests potential inhibition of enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Compounds with similar functionalities have been shown to inhibit AChE effectively, with some derivatives demonstrating selectivity for butyrylcholinesterase (BChE) .

- Research indicates that certain sulfonamide derivatives can act as non-covalent inhibitors, impacting enzyme activity significantly .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : By interacting with active sites or peripheral anionic sites on enzymes like AChE and BChE.

- Modulation of Signaling Pathways : Indole derivatives can influence pathways related to apoptosis and cell cycle regulation, potentially leading to cancer cell death.

Data Table: Comparative Biological Activity

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Similar Indole Derivative | Anticancer | 1.4 | |

| Acetylcholinesterase Inhibitor | Enzyme Inhibition | 38.98 |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of related indole-thiophene compounds against E. coli and S. aureus. Results indicated significant inhibition at concentrations as low as 1.4 µM, suggesting strong potential for further development in antimicrobial therapies .

- Anticancer Studies : Various derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction pathways . Further exploration into the specific pathways influenced by this compound is warranted.

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S2/c1-15-13-17(8-9-18(15)22)28(25,26)23-14-20(21-7-4-12-27-21)24-11-10-16-5-2-3-6-19(16)24/h2-9,12-13,20,23H,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPCQFKBDJNRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.